molecular formula C11H14O3 B1582589 Ethyl 2-(benzyloxy)acetate CAS No. 32122-09-1

Ethyl 2-(benzyloxy)acetate

Cat. No. B1582589
CAS RN: 32122-09-1
M. Wt: 194.23 g/mol
InChI Key: PHSWWKXTGAJPCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)acetate is a chemical compound with the molecular formula C11H14O3 .


Synthesis Analysis

Ethyl 2-(benzyloxy)acetate can be synthesized through various methods. One such method involves the reaction of ethyl acetate with benzyl chloroformate. Another method involves lipase-catalyzed synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzyloxy)acetate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 194.23 g/mol .


Chemical Reactions Analysis

Esters, such as Ethyl 2-(benzyloxy)acetate, can undergo various chemical reactions. These include hydrolysis, which can be catalyzed by either an acid or a base . They can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(benzyloxy)acetate is a liquid at room temperature with a refractive index of 1.493 and a density of 1.070 g/mL at 25 °C .

Scientific Research Applications

Enzymatic Resolution in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, a compound related to Ethyl 2-(benzyloxy)acetate, has been used in the production of the drug doxazosin mesylate. An important study highlighted the use of enzymatic resolution to obtain the S-enantiomer of this compound through a lipase-catalyzed transesterification reaction, using ethyl acetate as the reaction medium and acyl donor. This method achieved high enantiomeric excess and yield, making it significant in pharmaceutical synthesis (Kasture et al., 2005).

Use in Biomedical Polymer Synthesis

Ethyl acetate, closely associated with Ethyl 2-(benzyloxy)acetate, has been employed in the polymerization of 2-ethyl-2-oxazoline for biomedical applications. This work reported the synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx) in ethyl acetate, emphasizing its environmental benefits and pharmaceutical compatibility (Vergaelen et al., 2020).

Pharmaceutical Molecule Analysis

Ethyl 2-(4-benzoyl-2,5-Dimethylphenoxy) acetate, a variant of Ethyl 2-(benzyloxy)acetate, was the subject of a study using FT-IR and FT-Raman spectral analysis. This research focused on understanding its vibrational contributions and potential pharmaceutical activities, utilizing advanced quantum chemical methods for detailed structural and electronic analysis (Amalanathan et al., 2015).

Synthesis of Polyoxazoline

Another study explored the synthesis of polyoxazoline, an important polymer in various applications, using ethyl acetate as a solvent. This approach emphasized the solvent's role in environmentally friendly and efficient polymerization processes (Vergaelen et al., 2020).

Environmental Applications

Ethyl acetate has also been used in environmental studies, particularly in the degradation of certain chemicals in advanced oxidation processes for wastewater treatment. Its role in these processes underscores the importance of understanding the chemical properties and reactions of similar ester compounds (Sun & Pignatello, 1993).

Microbial Production

A review on the microbial production of ethyl acetate, relevant to Ethyl 2-(benzyloxy)acetate, discussed its potential as a sustainable alternative to conventional methods. It emphasized the significance of metabolic engineering in yeasts and biocatalysis for ethyl acetate production, a crucial aspect in sustainable chemistry (Zhang et al., 2020).

Safety And Hazards

Ethyl 2-(benzyloxy)acetate is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant .

properties

IUPAC Name

ethyl 2-phenylmethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSWWKXTGAJPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302772
Record name ethyl 2-(benzyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzyloxy)acetate

CAS RN

32122-09-1
Record name Ethyl (benzyloxy)acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(benzyloxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(benzyloxy)acetate
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Synthesis routes and methods I

Procedure details

To a solution of benzyl alcohol (1.04 mL, 10.0 mmol) in dichloromethane (30 mL) is added rhodium (II) acetate dimer (40 mg) followed by ethyl diazoacetate (1.14 g, 10.0 mmol). The reaction mixture is stirred at RT for 20 min. The reaction mixture is rotary evaporated, and the residue is vacuum distilled at 110° C. to give 1.81 g of the product 390. 1H NMR (CDCl3) δ 7.4-7.26 (m, 5H), 4.65 (s, 2H), 4.23 (q, 2H), 4.10 (s, 2H), 1.30 (t, 3H).
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (44.2 g, 60 percent in oil, 1.1 mol) in dry toluene (800 mL) was added dropwise a solution of benzyl alcohol (108 mL, 1.0 mol, in 200 mL of toluene) at 0° C. under nitrogen over 30 min. The resulting mixture was stirred for 3.5 h at rt. The reaction was then cooled with ice water, to which a solution of ethyl bromoacetate (167.6 g, 1.0 mmol, in 200 mL of toluene) was added in 30 min and the resulting mixture was stirred for additional 25 min at 0° C. The reaction mixture was then poured into a mixed solution of 800 mL of cold water and 10 mL of cone HCl, followed by extraction with toluene. The organic layer was washed with saturated aq NaCl and dried over anhydrous MgSO4. Filtration, evaporation, and purification by flash chromatography provided ethyl (benzyloxy)acetate. (98 g, 50.5%). 1H-NMR δ (400 MHz, CDCl3): 7.38-7.30 (m, 5H), 4.63 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 4.09 (s, 2H), 1.28 (t, J=7.2 Hz, 3H).
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cone
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (44.2 g, 60 percent in oil, 1.1 mol) in dry toluene (800 mL) was added dropwise a solution of benzyl alcohol (108 mL, 1.0 mol, in 200 mL of toluene) at 0° C. under nitrogen over 30 min. The resulting mixture was stirred for 3.5 h at rt. The reaction was then cooled with ice water, to which a solution of ethyl bromoacetate (167.6 g, 1.0 mmol, in 200 mL of toluene) was added in 30 min and the resulting mixture was stirred for additional 25 min at 0° C. The reaction mixture was then poured into a mixed solution of 800 mL of cold water and 10 mL of cone HCl, followed by extraction with toluene. The organic layer was washed with saturated aq NaCl and dried over anhydrous MgSO4. Filtration, evaporation, and purification by flash chromatography provided ethyl(benzyloxy)acetate. (98 g, 50.5%). 1H-NMR δ (400 MHz, CDC3): 7.38-7.30 (m, 5H), 4.63 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 4.09 (s, 2H), 1.28 (t, J=7.2 Hz, 3H).
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
cone
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
11
Citations
DA Williams, SA Zaidi, Y Zhang - Journal of natural products, 2015 - ACS Publications
The involvement of the neurotransmitter serotonin (5-HT) in numerous physiological functions is often attributed to the diversity of receptors with which it interacts. Ligands targeting …
Number of citations: 14 pubs.acs.org
JH Jung, IH Jang, YO Kim, S Kim… - Drug Development …, 2022 - Wiley Online Library
μ‐Opioid receptor (MOR) Gi‐biased agonists with no recruitment of β‐arrestin were introduced as a new analgesic strategy to overcome the conventional undesirable side effects of …
Number of citations: 2 onlinelibrary.wiley.com
WF FOBARE - 1984 - search.proquest.com
The progress towards the total synthesis of the pseudoguaianolide ((+ OR-))-parthenin is described. The synthesis of a highly functionalized hydroazulene ring, via a Dieckmann …
Number of citations: 0 search.proquest.com
JH Jung, IH Jang, MY Yang, S Kim… - Journal of Medicinal …, 2023 - ACS Publications
Chronic exposure to stress or unwanted stimuli has been known to activate kappa opioid receptor/dynorphin (KOR/DYN) systems, which could induce depressive states and develop …
Number of citations: 5 pubs.acs.org
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
D McGowan, F Herschke, F Pauwels… - Journal of Medicinal …, 2016 - ACS Publications
Toll-like receptor (TLR) 7 and 8 agonists can potentially be used in the treatment of viral infections and are particularly promising for chronic hepatitis B virus (HBV) infection. An internal …
Number of citations: 33 pubs.acs.org
C Tian, M Wang, Z Han, F Fang, Z Zhang… - European journal of …, 2017 - Elsevier
A series of novel 6-substituted pyrrolo[3,2-d]pyrimidine analogues (10a, 11a-13a, 15a, 17a, 18a, 27a and 28a) have been designed and synthesized as antifolate antitumor agents. The …
Number of citations: 30 www.sciencedirect.com
GN Raut - 2016 - dspace.ncl.res.in
Natural products have attracted the attention of different branches of science, particularly biologists and chemists over the last several decades. It is one of the most important and …
Number of citations: 0 dspace.ncl.res.in
J Zhao, A Zhang, Z Sun, Y Zhang, L Zhu… - Available at SSRN … - papers.ssrn.com
Sites contaminated with PCBs by the electronic processing industry have attracted global concern because of potentially persistent risks to human and ecological health. Remediation of …
Number of citations: 0 papers.ssrn.com
S Sadhukhan - 2012 - search.proquest.com
The central goal of this thesis was to generate a better understanding of the role of 4-hydroxyacids in vivo. This work spans disciplines to gain a more fundamental understanding of the …
Number of citations: 3 search.proquest.com

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